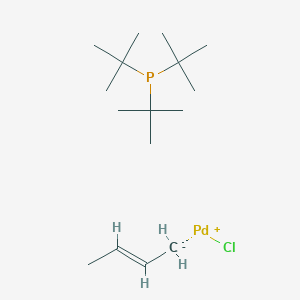

(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane

Beschreibung

The compound “(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane” is an organometallic complex featuring a palladium(I) center coordinated to (E)-but-2-ene, a chloropalladium(1+) ion, and tritert-butylphosphane (P(t-Bu)₃). This structure combines a rigid (E)-configured alkene linker, a monovalent palladium species, and a sterically bulky tertiary phosphine ligand. Such complexes are of interest in catalysis and materials science due to the interplay of steric and electronic effects imparted by the ligand and alkene .

Eigenschaften

Molekularformel |

C16H34ClPPd |

|---|---|

Molekulargewicht |

399.3 g/mol |

IUPAC-Name |

(E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane |

InChI |

InChI=1S/C12H27P.C4H7.ClH.Pd/c1-10(2,3)13(11(4,5)6)12(7,8)9;1-3-4-2;;/h1-9H3;3-4H,1H2,2H3;1H;/q;-1;;+2/p-1/b;4-3+;; |

InChI-Schlüssel |

OSYVQMVMDNMXNI-NXZCPFRHSA-M |

Isomerische SMILES |

C/C=C/[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |

Kanonische SMILES |

CC=C[CH2-].CC(C)(C)P(C(C)(C)C)C(C)(C)C.Cl[Pd+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The preparation of (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane generally involves coordination of the tri-tert-butylphosphane ligand and (E)-but-2-ene to a palladium precursor, often starting from palladium(0) or palladium(II) complexes. The chloropalladium(1+) species is formed by controlled oxidation or ligand substitution reactions.

Common Palladium Precursors

- Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (Pd2(dba)3·CHCl3)

- Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

These precursors are widely used due to their commercial availability and ease of handling.

Ligand Coordination and Complex Formation

The tri-tert-butylphosphane ligand is introduced in excess (molar ratio typically between 2:1 to 4:1 ligand to palladium) to ensure complete coordination. The reaction is carried out in anhydrous solvents such as N,N-dimethylformamide (DMF) under inert atmosphere (e.g., in a vacuum glove box) to prevent oxidation and moisture interference.

Typical Reaction Conditions

| Parameter | Range/Value | Notes |

|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous, inert atmosphere required |

| Temperature | 20–40 °C | Optimal around 30 °C |

| Reaction Time | 2–4 hours | Stirring under inert atmosphere |

| Ligand:Pd Molar Ratio | 2:1 to 4:1 | Excess ligand favors complete complexation |

| Atmosphere | Nitrogen or Argon | To avoid oxidation |

Representative Synthetic Procedure

- In a vacuum glove box, dissolve Pd2(dba)3·CHCl3 (7 mmol) and tri-tert-butylphosphane (31.2 mmol) in 200 mL anhydrous DMF in a 500 mL flask.

- Stir the mixture at 30 °C for 3 hours.

- Filter the reaction mixture to remove insoluble byproducts.

- Wash the filter cake with DMF, then dissolve the filtrate in normal hexane.

- Filter again and concentrate the filtrate under reduced pressure.

- Cool the concentrated solution to precipitate white crystals of the palladium complex.

- Yield: approximately 65–70% with Pd content around 20.5% by atomic absorption analysis.

Alternative Routes

- Using Pd(PPh3)4 as the palladium source with tri-tert-butylphosphane in DMF at room temperature for 3 hours can also yield the complex, though with lower yields (around 11–30%).

- Increasing the ligand excess and reaction time can improve yields.

Reaction Scheme Summary

$$

\text{Pd}2(\text{dba})3 \cdot \text{CHCl}3 + 4 \text{P}(t-\text{Bu})3 \xrightarrow[\text{DMF}]{30^\circ C, 3h} 2 \text{Pd}[(t-\text{Bu})3\text{P}]2 + 3 \text{dba} + \text{CHCl}_3

$$

Where:

- dba = dibenzylideneacetone

- P(t-Bu)3 = tri-tert-butylphosphane

Data Table: Preparation Parameters and Yields

| Entry | Pd Source | Ligand (P(t-Bu)3) Equiv. | Temp (°C) | Time (h) | Yield (%) | Pd Content (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Pd2(dba)3·CHCl3 | 4 | 30 | 3 | 70 | 20.5 | Standard procedure |

| 2 | Pd2(dba)3·CHCl3 | 4 | 40 | 4 | 65.5 | 20.5 | Higher temp and longer time |

| 3 | Pd(PPh3)4 | 2.2 | 25 (RT) | 3 | 11 | 20.6 | Lower yield, room temp |

| 4 | Pd(PPh3)4 | 4 | 25 (RT) | 3 | 30 | Not specified | Increased ligand improves yield |

Research Findings and Notes

- The use of bulky tri-tert-butylphosphane ligands stabilizes the palladium center and enhances catalytic activity in subsequent reactions.

- The choice of palladium precursor significantly affects yield and purity; Pd2(dba)3·CHCl3 generally provides higher yields than Pd(PPh3)4.

- Reaction conditions such as temperature, ligand excess, and reaction time are critical for optimizing yield and purity.

- The synthesis is typically performed under inert atmosphere to prevent oxidation of palladium and ligand degradation.

- Post-synthesis purification involves filtration, washing, and recrystallization from hexane or similar solvents to obtain pure crystalline product.

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

-

Substrates : Aryl chlorides/boronic acids

-

Conditions : KF or Cs₂CO₃ as base, room temperature (RT) to 80°C

-

Performance :

Heck Coupling

-

Substrates : Aryl chlorides/olefins

-

Conditions : Cy₂NMe as base, RT

-

Performance :

Stille Coupling

-

Substrates : Aryl chlorides/stannanes

-

Conditions : Fluoride activation, RT to 100°C

-

Performance :

Reaction Mechanism and Ligand Effects

The tri-tert-butylphosphine ligand (PtBu₃) enhances catalytic activity by stabilizing low-coordinate palladium intermediates. Key mechanistic features include:

The crotyl ligand dissociates during catalysis, providing an open coordination site for substrate binding .

Comparative Reactivity

PdCl(crotyl)(PtBu₃) outperforms related catalysts in substrate scope and reaction efficiency:

| Catalyst | Reaction | Temperature | Yield | Reference |

|---|---|---|---|---|

| PdCl(crotyl)(PtBu₃) | Suzuki (Ar–Cl) | RT | 92% | |

| Bis(tri-tert-butylphosphine)palladium(0) | Heck (Ar–Br) | 80°C | 78% | |

| Pd₂(dba)₃/PtBu₃ | Stille (Ar–Cl) | 100°C | 65% |

Synthetic Utility and Limitations

Wissenschaftliche Forschungsanwendungen

Carbon-Carbon Bond Formation

The palladium-catalyzed reactions using this compound are pivotal for forming carbon-carbon bonds, which are fundamental in organic synthesis. Key reactions include:

Suzuki-Miyaura Coupling:

- This reaction involves the coupling of aryl halides with aryl boronic acids. The use of (E)-but-2-ene;chloropalladium(1+);tritert-butylphosphane allows for the efficient coupling of less reactive aryl chlorides under mild conditions, achieving high turnover numbers (up to 9,700) and selectivity for hindered substrates .

Heck Reaction:

- The Heck reaction facilitates the coupling of aryl halides with olefins. The incorporation of this catalyst system has enabled the first room-temperature couplings of aryl chlorides, showcasing its effectiveness in milder conditions compared to traditional methods .

Negishi and Stille Couplings:

- These reactions benefit from the steric bulk and electron-rich nature of tritert-butylphosphane, allowing for successful coupling reactions with various substrates .

Advantages of Using Tritert-butylphosphane

Steric Hindrance:

- The bulky tritert-butyl groups provide steric hindrance that can enhance selectivity and reactivity in certain coupling reactions. This property is particularly beneficial when working with sterically hindered substrates or when minimizing side reactions is crucial .

Electronic Properties:

- Tritert-butylphosphane is an electron-rich ligand that stabilizes the palladium center, facilitating its participation in catalytic cycles while enhancing the overall efficiency of the reactions .

Case Study 1: Aryl Chloride Coupling

In a study focused on the Suzuki reaction using this compound, researchers demonstrated that electron-deficient aryl chlorides could couple efficiently at room temperature. This approach not only improved yield but also broadened the scope of applicable substrates, making it a valuable method for synthesizing complex organic molecules .

Case Study 2: Room Temperature Heck Reaction

A significant advancement was made in performing Heck reactions at room temperature using this catalyst system. By replacing traditional bases with more effective alternatives, researchers achieved successful couplings involving diverse aryl halides and olefins, further illustrating the versatility and efficiency of this palladium-phosphine complex .

Summary Table of Applications

| Reaction Type | Substrate Type | Conditions | Notable Outcomes |

|---|---|---|---|

| Suzuki-Miyaura | Aryl Halides | Mild conditions | High turnover numbers; effective with hindered substrates |

| Heck Reaction | Olefins | Room temperature | First room-temperature couplings of aryl chlorides |

| Negishi Coupling | Aryl Halides | Variable | Enhanced selectivity and efficiency |

| Stille Coupling | Aryl Halides | Variable | Successful with various substrates |

Wirkmechanismus

The mechanism by which Chloro(crotyl)(tri-tert-butylphosphine)palladium(II) exerts its catalytic effects involves the activation of palladium. The palladium center undergoes oxidative addition with substrates, followed by transmetalation and reductive elimination steps. These steps facilitate the formation of new chemical bonds, particularly in cross-coupling reactions .

Vergleich Mit ähnlichen Verbindungen

Palladium Complexes with Phosphine Ligands

Palladium complexes are widely studied for their catalytic properties. Key comparisons include:

Key Findings :

- The high steric bulk of P(t-Bu)₃ in the target compound likely stabilizes the Pd(I) center against disproportionation, a common issue for monovalent palladium .

- In contrast, Pd(0) complexes like [Pd(PPh₃)₄] are more electron-rich and widely used in cross-coupling reactions, but less effective in sterically demanding environments .

Role of the (E)-but-2-ene Linker

The (E)-but-2-ene moiety introduces rigidity and stereochemical control. Comparisons with other alkenes:

| Linker | (E)-but-2-ene | (Z)-but-2-ene | Ethylene |

|---|---|---|---|

| Configuration | Trans (rigid) | Cis (less rigid) | Planar |

| Bond Length (C=C) | ~1.34 Å | ~1.34 Å | ~1.34 Å |

| Reactivity | Stabilizes via conjugation | Prone to isomerization | Highly reactive |

| Applications | Catalysis, biochemical linkers | Limited due to instability | Polymerization |

Key Findings :

Comparison of Phosphine Ligands

Tritert-butylphosphane differs significantly from other phosphines:

| Ligand | P(t-Bu)₃ | PPh₃ | PCy₃ (Tricyclohexylphosphine) |

|---|---|---|---|

| Cone Angle | ~184° | ~145° | ~170° |

| Electron Donation | Strong σ-donor | Moderate σ-donor | Strong σ-donor |

| Solubility | Low in polar solvents | High in aromatics | Moderate |

| Impact on Pd | Stabilizes Pd(I) | Stabilizes Pd(0) | Stabilizes Pd(0/II) |

Key Findings :

- P(t-Bu)₃’s extreme bulk restricts coordination geometry, favoring monodentate binding and preventing cluster formation, unlike PPh₃ .

- Pd complexes with PCy₃ exhibit intermediate steric effects but lack the electron-donating strength of P(t-Bu)₃ .

Research Implications and Analytical Methods

- Characterization : Techniques like X-ray diffraction (evidenced in ) and thermogravimetric analysis (TGA) are critical for confirming the stability and structure of such complexes.

Biologische Aktivität

The compound (E)-but-2-ene; chloropalladium(1+); tritert-butylphosphane is a palladium complex that has garnered attention in various fields of chemistry, particularly in catalysis and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C₁₂H₁₉ClPdP

- Molecular Weight : Approximately 307.5 g/mol

- Structure : The compound consists of a palladium center coordinated with chloropalladium and tri-tert-butylphosphane ligands, which enhance its reactivity and stability.

Mechanisms of Biological Activity

The biological activity of (E)-but-2-ene; chloropalladium(1+); tritert-butylphosphane can be attributed to several mechanisms:

- Catalytic Activity :

- Antiviral Properties :

- Cellular Mechanisms :

Case Study 1: Antiviral Activity

A study explored the use of palladium complexes in inhibiting influenza virus replication. The findings suggested that these complexes could disrupt viral entry or replication processes, highlighting their potential as antiviral agents .

Case Study 2: Cancer Therapeutics

In cancer research, palladium complexes have been investigated for their ability to induce apoptosis in cancer cells. A specific study demonstrated that a related compound could trigger cell cycle arrest and promote cell death in various cancer cell lines .

Data Tables

Q & A

Basic Research Questions

Q. What are the critical synthetic parameters for preparing (E)-but-2-ene-coordinated chloropalladium(1+) complexes with tritert-butylphosphane ligands?

- Methodological Answer : Synthesis requires strict control of stoichiometry (e.g., Pd:ligand ratio), inert atmosphere (glovebox/Schlenk techniques), and solvent selection (e.g., dry THF or toluene). Post-reaction purification via column chromatography or recrystallization is essential to isolate the pure complex. Characterization should include elemental analysis and mass spectrometry to confirm composition. Stability testing under varying temperatures and humidity is advised, as tert-butylphosphine ligands are sensitive to oxidation .

Q. How can researchers validate the structural configuration of (E)-but-2-ene in palladium complexes using spectroscopic techniques?

- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR can distinguish (E)- and (Z)-isomers by analyzing spatial proton interactions. X-ray crystallography provides definitive structural confirmation, while IR spectroscopy identifies Pd-C and Pd-P bonding signatures. Comparative studies with known (E)-alkene complexes (e.g., styrene derivatives) are recommended to benchmark spectral data .

Advanced Research Questions

Q. What experimental approaches address contradictory catalytic activity data in cross-coupling reactions mediated by this complex?

- Methodological Answer : Contradictions often arise from substrate scope limitations or unaccounted variables (e.g., trace oxygen/water). Systematic optimization should include:

- Design of Experiments (DoE) : Varying substrate electronic/steric profiles.

- Control Reactions : Testing ligand-free Pd systems to isolate ligand effects.

- In-situ Monitoring : Use of UV-Vis or Raman spectroscopy to track reaction intermediates.

Replicate experiments under identical conditions and report outliers with error margins .

Q. How does the steric profile of tritert-butylphosphane influence enantioselectivity in asymmetric catalysis?

- Methodological Answer : The bulky tert-butyl groups create a chiral environment around Pd, favoring specific transition states. To assess this:

- Comparative Ligand Studies : Replace tritert-butylphosphane with less bulky analogs (e.g., triphenylphosphane) and compare enantiomeric excess (ee) via chiral HPLC.

- Computational Modeling : Density Functional Theory (DFT) can map steric interactions in transition states.

- Kinetic Analysis : Measure rate constants for diastereomeric pathways to quantify steric vs. electronic contributions .

Data Analysis & Interpretation

Q. What statistical methods are suitable for analyzing catalytic turnover variability in palladium-mediated reactions?

- Methodological Answer : Use multivariate regression to correlate variables (e.g., temperature, solvent polarity) with turnover numbers (TON). For non-normal data distributions, non-parametric tests (e.g., Mann-Whitney U) are appropriate. Report confidence intervals (95% CI) and p-values to validate significance .

Q. How can researchers differentiate between catalyst decomposition and substrate inhibition in reaction failure scenarios?

- Methodological Answer : Conduct poisoning tests by adding mercury to quench colloidal Pd. If activity persists, substrate inhibition is likely. Alternatively, monitor Pd nanoparticle formation via Dynamic Light Scattering (DLS). Use control experiments with pre-isolated catalyst to assess stability under reaction conditions .

Safety & Reproducibility

Q. What protocols ensure safe handling of chloropalladium(1+) complexes given their toxicity profile?

- Methodological Answer : Follow OSHA guidelines for Pd compounds: use fume hoods, PPE (nitrile gloves, lab coats), and avoid inhalation. Waste disposal must comply with EPA regulations for heavy metals. Regularly test air quality in workspaces using ICP-MS for Pd particulate detection .

Q. How can cross-lab reproducibility be improved for studies using this complex?

- Methodological Answer : Provide detailed synthetic protocols (e.g., Schlenk line pressure cycles, drying times for solvents). Share raw spectral data (NMR, XRD) in supplementary materials. Use standardized substrates (e.g., 4-bromotoluene for Suzuki-Miyaura reactions) for benchmarking .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.